

A Comparative Guide: Cross-Validation of FAPI-74 Imaging with Immunohistochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAPI-74

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This guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI)-74 Positron Emission Tomography (PET) imaging with the gold-standard immunohistochemistry (IHC) for the detection of Fibroblast Activation Protein (FAP). FAP is a promising theranostic target due to its high expression in the stroma of a wide variety of cancers and its limited presence in healthy tissues. This document summarizes the quantitative correlation between these two modalities, details the experimental protocols, and illustrates the underlying biological and experimental workflows.

Data Presentation: Quantitative Correlation of FAPI PET and FAP IHC

The uptake of FAP-targeting radiotracers in PET imaging has been shown to strongly correlate with the level of FAP expression determined by immunohistochemistry. While specific quantitative data for the direct correlation of [^{18}F]FAPI-74 with IHC is emerging from ongoing clinical trials, the following table presents data from a closely related FAP inhibitor, [^{68}Ga]Ga-FAPI-46, which serves as a strong surrogate to demonstrate the principle of cross-validation.

A prospective translational exploratory study demonstrated a strong correlation between [^{68}Ga]Ga-FAPI-46 PET signal, as measured by the maximum standardized uptake value (SUVmax), and the FAP expression level assessed by IHC in various solid cancers.^{[1][2][3]}

The FAP IHC score was positively correlated with both the SUVmax ($r=0.781$) and the mean SUV (SUVmean) ($r=0.783$).[\[1\]](#)[\[2\]](#)

FAP Immunohistochemistry Score	Corresponding Mean ^{68}Ga -FAPI-46 SUVmax (95% CI)	Description of IHC Score
0	1.2 (0.8–1.6)	Negative FAP staining
1	1.9 (0.4–3.3)	Weak FAP staining intensity
2	3.9 (2.8–4.9)	Moderate FAP staining intensity
3	7.4 (4.5–10.3)	Strong FAP staining intensity

This data is derived from studies using ^{68}Ga GA-FAPI-46 and is presented as a representative example of the correlation between FAPI PET uptake and FAP IHC scores.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies for both ^{18}F FAPI-74 PET/CT imaging and FAP immunohistochemistry are crucial for reproducible and comparable results.

^{18}F FAPI-74 PET/CT Imaging Protocol

This protocol is based on procedures outlined in clinical trials and research studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Patient Preparation:** Patients are typically required to fast for a minimum of 4-6 hours prior to the scan. Blood glucose levels are checked, although strict control as for ^{18}F FDG is not mandatory.
- **Radiotracer Administration:** A dose of 185-296 MBq (5-8 mCi) of ^{18}F FAPI-74 is administered intravenously.
- **Uptake Period:** Patients rest for approximately 60 minutes to allow for the radiotracer to distribute and accumulate in FAP-expressing tissues.

- **Image Acquisition:** A whole-body PET/CT scan is performed from the head to the mid-thigh. The CT scan is first acquired for attenuation correction and anatomical localization, followed by the PET emission scan. The acquisition time is typically 2-3 minutes per bed position.
- **Image Reconstruction and Analysis:** PET images are reconstructed using an iterative algorithm (e.g., OSEM). The tracer uptake in tumors and other tissues is quantified by calculating the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean.

FAP Immunohistochemistry (IHC) Protocol

This protocol is a standard procedure for staining FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[\[8\]](#)

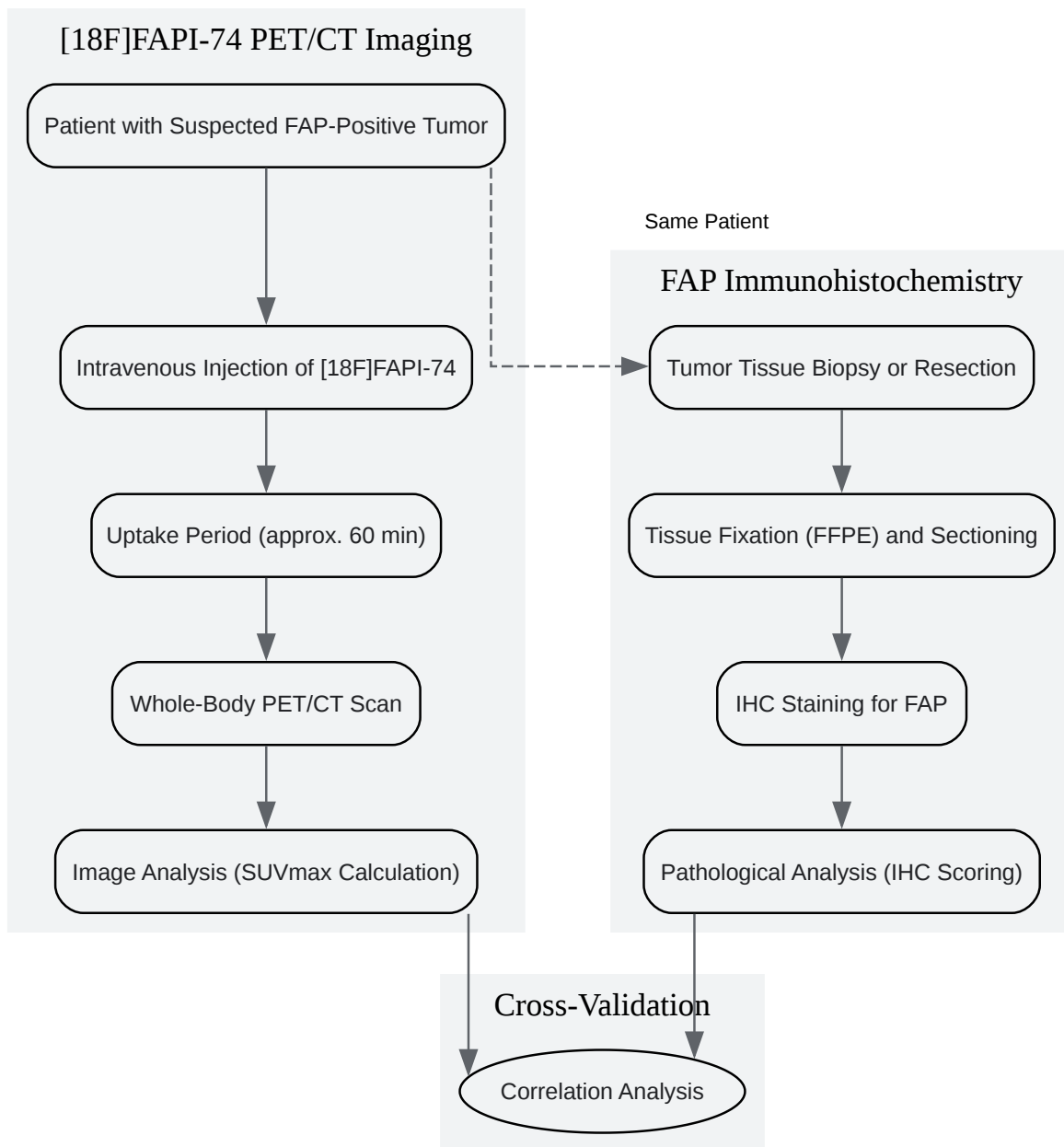
- **Deparaffinization and Rehydration:**
 - Immerse slides in xylene (2 changes, 5-10 minutes each).
 - Rehydrate through graded ethanol solutions: 100% (2 changes, 3-5 minutes each), 95% (1 change, 3-5 minutes), and 70% (1 change, 3-5 minutes).
 - Rinse with deionized water.
- **Antigen Retrieval:**
 - Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0).
 - Heat the slides using a steamer, microwave, or pressure cooker (e.g., 95-100°C for 20-40 minutes).
 - Allow slides to cool to room temperature in the buffer.
- **Blocking:**
 - Rinse slides with a wash buffer (e.g., PBS or TBS).
 - Incubate slides with a blocking buffer (e.g., containing normal serum) for 30-60 minutes to prevent non-specific antibody binding.

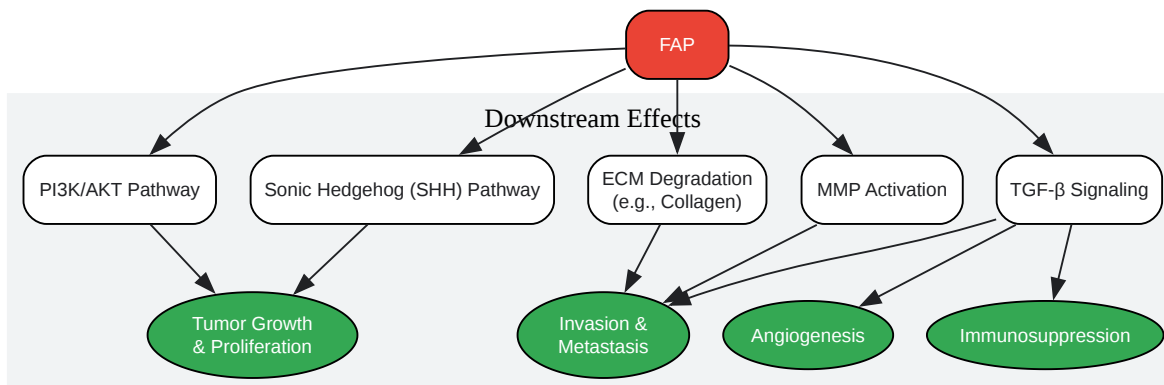
- Primary Antibody Incubation:
 - Dilute the primary anti-FAP antibody to its optimal concentration in an antibody diluent.
 - Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides with wash buffer.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
 - Rinse slides with wash buffer.
 - Incubate with a DAB substrate solution until the desired brown color develops.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.
- Analysis: The staining intensity and the percentage of FAP-positive stromal cells are evaluated by a pathologist to generate an IHC score.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of **FAPi-74** PET imaging with FAP immunohistochemistry.





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